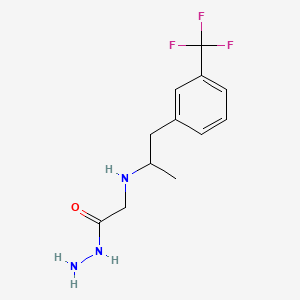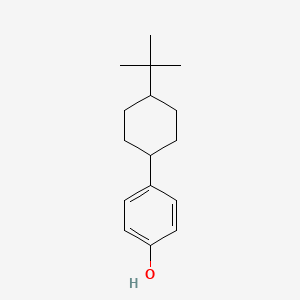
4-(4-Tert-butylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylcyclohexyl)phenol is an organic compound with the molecular formula C16H26O. It is a white solid with a distinct phenolic odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Tert-butylcyclohexyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product . Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring .
Industrial Production Methods
In industrial settings, this compound is often produced using Friedel-Crafts alkylation reactions. Common alkylation reagents include isobutene, tert-butanol, and methyl tert-butyl ether (MTBE). Homogeneous catalysis, such as liquid acid and ionic liquid, is commonly employed in these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Hydrogenation of this compound yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using catalysts such as Raney nickel or rhodium-carbon.
Substitution: Friedel-Crafts alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Trans-4-tert-butylcyclohexanol
Substitution: Various alkylated phenols
Aplicaciones Científicas De Investigación
4-(4-Tert-butylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylcyclohexyl)phenol involves its interaction with molecular targets and pathways related to oxidative stress. It acts as an antioxidant by neutralizing free radicals and reducing reactive oxygen species production . This property makes it valuable in stabilizing various compounds and enhancing the durability of materials such as plastics and rubber.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butylphenol
- 4-tert-Butylphenol
- 2,4-Ditert-butylphenol
Comparison
4-(4-Tert-butylcyclohexyl)phenol is unique due to its specific structure, which imparts distinct chemical properties. Unlike bisphenol A, which is difunctional and used as a polymer chain extender, this compound is monofunctional and acts as a chain stopper or endcapper in polymer science . This characteristic allows it to control molecular weight by limiting chain growth, making it valuable in various industrial applications.
Propiedades
Número CAS |
266338-16-3 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-(4-tert-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h6-7,10-12,14,17H,4-5,8-9H2,1-3H3 |
Clave InChI |
KPCLVSPXEUXINT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


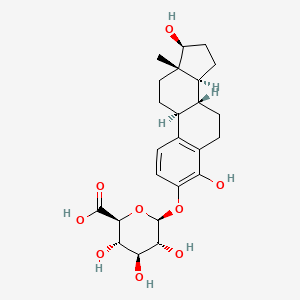
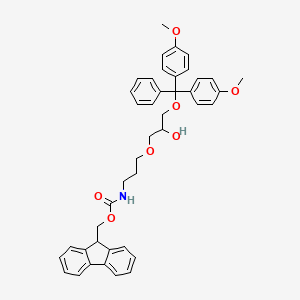
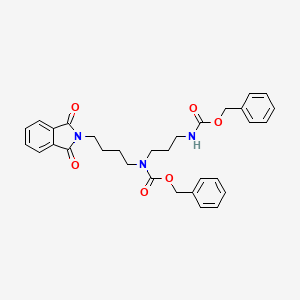
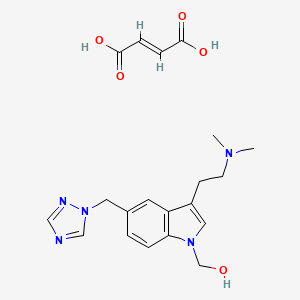
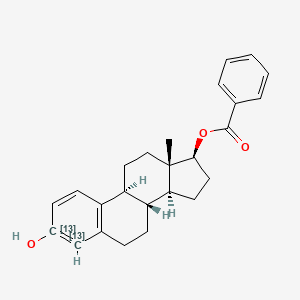
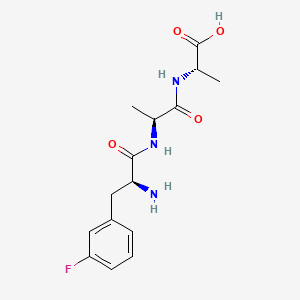
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
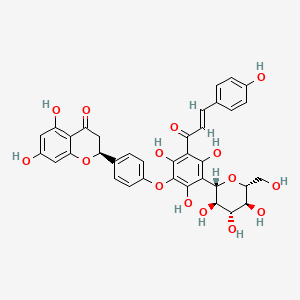
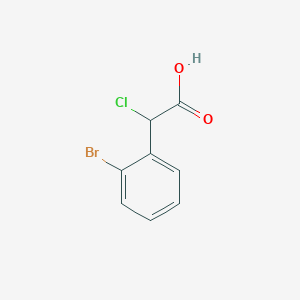
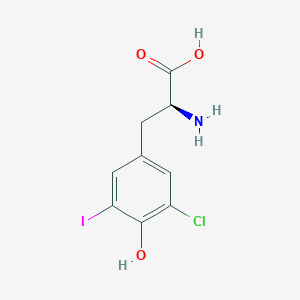

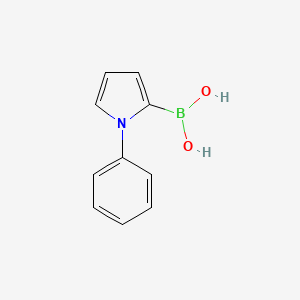
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
